![molecular formula C14H15NO3S B6370684 3-(4-N,N-Dimethylsulfamoylphenyl)phenol, 95% CAS No. 1261910-65-9](/img/structure/B6370684.png)
3-(4-N,N-Dimethylsulfamoylphenyl)phenol, 95%
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Overview
Description
3-(4-N,N-Dimethylsulfamoylphenyl)phenol, 95% (3-DMPP) is a synthetic compound of phenol with a sulfonamide group. It is a white powder with a molecular weight of 243.3 g/mol and a melting point of 128-130°C. It is soluble in water and ethanol, and insoluble in benzene and ethyl acetate. 3-DMPP is widely used in scientific research as a reagent, and is a key component in the synthesis of various compounds.
Mechanism of Action
The mechanism of action of 3-(4-N,N-Dimethylsulfamoylphenyl)phenol, 95% is not fully understood. It is believed that the sulfonamide group of 3-(4-N,N-Dimethylsulfamoylphenyl)phenol, 95% is responsible for its biological activity, as it can bind to a variety of proteins and enzymes. This binding can interfere with the activity of these proteins and enzymes, leading to changes in the cell's physiology.
Biochemical and Physiological Effects
3-(4-N,N-Dimethylsulfamoylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria. It has also been shown to have anti-oxidant and anti-diabetic effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-(4-N,N-Dimethylsulfamoylphenyl)phenol, 95% in lab experiments is its low cost and ease of synthesis. It is also relatively stable, and can be stored for long periods of time without significant degradation. The main limitation of 3-(4-N,N-Dimethylsulfamoylphenyl)phenol, 95% is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Future Directions
The potential of 3-(4-N,N-Dimethylsulfamoylphenyl)phenol, 95% is far from being fully explored. In the future, it could be used in the development of new pharmaceutical drugs, as well as in the synthesis of novel compounds for use in scientific research. It could also be used as a starting material for the synthesis of other compounds, such as polymers and dyes. Additionally, further research into its mechanism of action could lead to a better understanding of its biological effects, and potential new uses.
Synthesis Methods
3-(4-N,N-Dimethylsulfamoylphenyl)phenol, 95% is synthesized by a Friedel-Crafts reaction between 4-N,N-dimethylsulfamoylphenylchloride and phenol. In this reaction, the chloride is reacted with phenol in the presence of a Lewis acid catalyst, such as aluminum chloride or boron trifluoride. The reaction is carried out in an inert atmosphere, and the product is purified by recrystallization from a suitable solvent.
Scientific Research Applications
3-(4-N,N-Dimethylsulfamoylphenyl)phenol, 95% is widely used in scientific research as a reagent and as a key component in the synthesis of various compounds. It has been used in the synthesis of a variety of heterocyclic compounds, such as quinolines, indoles, and pyridines. It has also been used in the synthesis of biologically active compounds, such as antibiotics, anti-cancer agents, and anti-inflammatory agents.
properties
IUPAC Name |
4-(3-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-15(2)19(17,18)14-8-6-11(7-9-14)12-4-3-5-13(16)10-12/h3-10,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMIDDCXTIMVMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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